3-(1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone
Overview
Description
3-(1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone, also known as P7C3, is a novel neuroprotective compound that has been found to promote neurogenesis and protect against neuronal cell death. This compound has gained significant attention in the field of neuroscience due to its potential therapeutic applications in treating various neurological disorders.
Scientific Research Applications
Coordination Chemistry and Material Science
A review by Boča, Jameson, and Linert (2011) highlights the versatility of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) in coordination chemistry. These compounds exhibit diverse properties, including different protonated and/or deprotonated forms, complexation with various metals, and notable spectroscopic, structural, magnetic, and electrochemical activities. Such characteristics make them promising candidates for material science applications, potentially in creating novel materials with specific magnetic or electrochemical properties (Boča, Jameson, & Linert, 2011).
Optoelectronics and Luminescent Materials
Lipunova, Nosova, Charushin, and Chupakhin (2018) discuss the application of quinazoline and pyrimidine derivatives, which are structurally related to benzimidazole compounds, in optoelectronics. These derivatives are integral to the development of luminescent small molecules and chelate compounds, contributing to advancements in organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors. The incorporation of benzimidazole units into π-extended systems enhances the electroluminescent properties, making these compounds valuable for fabricating materials for white OLEDs and red phosphorescent OLEDs (Lipunova et al., 2018).
DNA Interaction and Molecular Biology
The review by Issar and Kakkar (2013) provides insight into the interaction of Hoechst 33258, a bis-benzimidazole derivative, with DNA. It specifically binds to the minor groove of double-stranded B-DNA with a preference for AT-rich sequences. This binding characteristic makes Hoechst derivatives, including those related to 3-(1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone, useful in molecular biology for DNA staining, flow cytometry, and analysis of chromosomal structures in plant cells (Issar & Kakkar, 2013).
Mechanism of Action
Target of Action
Similar benzimidazole derivatives have been found to inhibit microtubule assembly formation in certain cancer cell lines .
Mode of Action
The compound interacts with its targets by binding to them, which leads to the inhibition of microtubule assembly formation . This interaction disrupts the normal functioning of the cells, leading to their death.
Result of Action
The result of the compound’s action is the inhibition of cell growth and division, leading to cell death. This has been observed in certain cancer cell lines, where the compound showed considerable cytotoxicity .
Action Environment
The action, efficacy, and stability of 3-(1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone can be influenced by various environmental factors. For instance, the synthesis of similar compounds has been found to be influenced by the presence or absence of certain substances . .
properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-1H-pyridin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c16-12-8(4-3-7-13-12)11-14-9-5-1-2-6-10(9)15-11/h1-7H,(H,13,16)(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWLTPVWCCSFBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=CNC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20420605 | |
Record name | 3-(1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20420605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>31.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666687 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
842149-97-7 | |
Record name | 3-(1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20420605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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